

# HMPL-813 (Epitinib): A Technical Overview of a Novel EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

HMPL-813, also known as **Epitinib**, is an orally available, second-generation, selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It has been specifically designed for optimal tissue distribution, including significant brain penetration, to target tumors with EGFR overexpression or sensitizing mutations.[1][2] Preclinical and clinical studies have demonstrated its potential in treating various solid tumors, particularly non-small cell lung cancer (NSCLC) with brain metastases and glioblastoma.[1][3][4] This document provides a comprehensive technical overview of HMPL-813, including its chemical properties, mechanism of action, preclinical findings, and clinical trial data.

## **Chemical Structure and Physicochemical Properties**

**Epitinib** is a small molecule inhibitor with the chemical formula C24H26N6O2.[5][6] Its chemical and physical properties are summarized in the table below.



| Property          | Value                                                                                         | Source                  |  |
|-------------------|-----------------------------------------------------------------------------------------------|-------------------------|--|
| IUPAC Name        | 4-ethyl-N-[4-(3-<br>ethynylanilino)-7-<br>methoxyquinazolin-6-<br>yl]piperazine-1-carboxamide | [6]                     |  |
| Synonyms          | HMPL-813, Epitinib, HMPL813                                                                   | PL813 [5][6]            |  |
| CAS Number        | 1203902-67-3 (free base)                                                                      | 02-67-3 (free base) [5] |  |
| Molecular Formula | C24H26N6O2                                                                                    | [5][6]                  |  |
| Molecular Weight  | 430.51 g/mol                                                                                  | [5][6]                  |  |
| Exact Mass        | 430.2117 g/mol [5]                                                                            |                         |  |
| SMILES            | CCN1CCN(CC1)C(=O)NC2=C<br>(C=C3C(=C2)C(=NC=N3)NC4<br>=CC=CC(=C4)C#C)OC                        | [6]                     |  |
| InChI Key         | DQAZPZIYEOGZAF-<br>UHFFFAOYSA-N                                                               | [5][6]                  |  |

## **Mechanism of Action**

HMPL-813 functions as a potent and selective inhibitor of the EGFR tyrosine kinase.[7] The activation of EGFR, a receptor tyrosine kinase, triggers a cascade of downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis.[1][8] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled tumor growth.[8]

**Epitinib** targets the intracellular tyrosine kinase domain of the EGFR, competing with ATP for its binding site.[8] This inhibition prevents the autophosphorylation of the receptor, a critical step in its activation.[8] Consequently, the downstream signaling pathways, including the RAS-RAF-MEK-ERK MAPK and the AKT-PI3K-mTOR pathways, are blocked.[8] The inhibition of these pathways by HMPL-813 leads to several cellular outcomes conducive to anti-tumor activity:

 Growth Arrest: Upregulation of growth inhibitory proteins such as the cyclin-dependent kinase inhibitor p27.[8]



- Reduced Proliferation: Decreased expression of the proliferation marker Ki67.[8]
- Apoptosis: Increased programmed cell death.[8]
- Inhibition of Angiogenesis: Disruption of signals that promote new blood vessel formation.[8]

The signaling pathway inhibited by HMPL-813 is illustrated below.



Click to download full resolution via product page

**Caption:** HMPL-813 Mechanism of Action on the EGFR Signaling Pathway.



## **Preclinical Studies**

In preclinical models, **Epitinib** demonstrated promising anti-tumor activity and a favorable pharmacokinetic profile.[1] Notably, it showed excellent brain penetration, suggesting its potential to treat primary brain tumors and brain metastases.[1][2] Studies in orthotopic brain tumor models revealed good efficacy when administered orally at doses well below toxic levels. [1] These preclinical findings provided a strong rationale for its clinical development, particularly for central nervous system (CNS) malignancies.[1]

## **Clinical Development**

HMPL-813 has been evaluated in several clinical trials for various solid tumors.

## Phase I First-in-Human Study (NCT02590952)

A Phase I, open-label, dose-escalation study was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of **Epitinib** in patients with advanced solid tumors.[2][7]

#### Experimental Protocol:

- Study Design: The dose-escalation phase followed a classic "3+3" design.[2]
- Patient Population: Patients with histopathologically confirmed advanced solid tumors who had failed standard treatment.
- Dosing: Oral administration of Epitinib once daily (q.d.), starting at 20 mg and escalating to 40 mg, 80 mg, 120 mg, 160 mg, 200 mg, and 250 mg.
- Primary Endpoints: Maximum Tolerated Dose (MTD) and Dose-Limiting Toxicities (DLTs).[7]

The workflow for the dose-escalation phase is depicted below.





Click to download full resolution via product page

Caption: 3+3 Dose Escalation Design for Phase I Trial.



#### Results:

- A total of 36 patients were enrolled in the dose-escalation phase across 7 dose levels up to 240 mg.[2]
- No DLTs were observed, and the MTD was not reached.[2]
- The Recommended Phase II Dose (RP2D) was determined to be 160 mg q.d. based on safety, pharmacokinetics, and preliminary efficacy data.[2]
- The most common adverse events (AEs) were skin rash, diarrhea, and elevated liver enzymes.[2]
- **Epitinib** exposure increased proportionally up to the 160 mg dose, with an average terminal half-life (T1/2) ranging from 38 to 54 hours.[2]

## Phase Ib Expansion in NSCLC with Brain Metastasis (NCT02590952)

The expansion phase of the study focused on patients with EGFR-mutant NSCLC with brain metastases.[2][4]

#### Results:

The table below summarizes the efficacy data from this cohort.

| Dose          | Objective<br>Response Rate<br>(ORR) (95% CI) | Median Duration of<br>Response (months)<br>(95% CI) | Median<br>Progression-Free<br>Survival (months)<br>(95% CI) |
|---------------|----------------------------------------------|-----------------------------------------------------|-------------------------------------------------------------|
| 120 mg (n=30) | 53.6% (33.9%-72.5%)                          | 7.40 (3.70-7.40)                                    | 7.40 (5.40-9.20)                                            |
| 160 mg (n=42) | 40.5% (25.6%-56.7%)                          | 9.10 (6.50-12.00)                                   | 7.40 (5.50-10.00)                                           |

Data from a study with an enrollment period between April 2015 and April 2019.[4]



## Phase Ib Study in Glioblastoma (NCT03231501)

This open-label, single-arm study evaluated **Epitinib** in patients with histologically confirmed glioblastoma with EGFR gene amplification who had failed standard treatment.[3]

#### Experimental Protocol:

- Study Design: Simon two-stage design.[3]
- Patient Population: Patients with histologically confirmed glioblastoma with EGFR gene amplification, for whom standard treatment has failed or is not available.
- Dosing: Patients received either 120 mg or 160 mg of Epitinib orally once daily in 28-day cycles until disease progression or unacceptable toxicity.[3]
- Primary Endpoint: To be assessed based on the study design.

The logical relationship of HMPL-813's development from preclinical to clinical stages is outlined below.





Click to download full resolution via product page

Caption: HMPL-813 Development Pathway.

## Conclusion



HMPL-813 (**Epitinib**) is a promising, brain-penetrant, selective EGFR TKI. Its mechanism of action, involving the inhibition of key downstream signaling pathways, has translated into meaningful clinical activity in patients with advanced solid tumors, particularly those with CNS involvement. The determination of the RP2D and the encouraging efficacy signals in NSCLC with brain metastases and glioblastoma warrant further investigation in larger, well-controlled clinical trials. The favorable safety profile, consistent with other EGFR TKIs, further supports its continued development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. firstwordpharma.com [firstwordpharma.com]
- 2. The safety profile of a selective EGFR TKI epitinib (HMPL-813) in patients with advanced solid tumors and preliminary clinical efficacy in EGFRm+ NSCLC patients with brain metastasis. - ASCO [asco.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Epitinib Succinate Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 5. medkoo.com [medkoo.com]
- 6. Epitinib | C24H26N6O2 | CID 59142777 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. droracle.ai [droracle.ai]
- To cite this document: BenchChem. [HMPL-813 (Epitinib): A Technical Overview of a Novel EGFR Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1508373#hmpl-813-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com